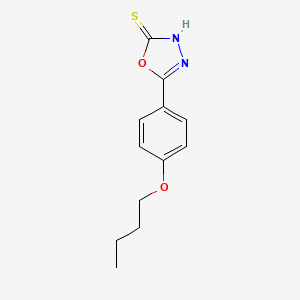![molecular formula C15H19N3O6S B4282916 methyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4282916.png)
methyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5-dimethoxybenzoate
Übersicht
Beschreibung
Methyl 2-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4,5-dimethoxybenzoate, commonly known as MDPB, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. MDPB is a synthetic compound that belongs to the class of sulfonylurea derivatives, and it is known for its potent hypoglycemic and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of MDPB involves the activation of ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells, which leads to the stimulation of insulin secretion. MDPB also inhibits the activity of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by blocking the NF-kappaB signaling pathway. In cancer cells, MDPB induces apoptosis by activating the caspase cascade.
Biochemical and Physiological Effects:
MDPB has been shown to have several biochemical and physiological effects, including hypoglycemic effects, anti-inflammatory effects, and anticancer effects. In addition, MDPB has been shown to improve glucose tolerance, reduce insulin resistance, and lower blood glucose levels in animal models of diabetes. MDPB has also been shown to reduce inflammation and oxidative stress in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MDPB in lab experiments include its potent hypoglycemic and anti-inflammatory effects, as well as its potential anticancer effects. However, the limitations of using MDPB in lab experiments include its low solubility in water, which can make it difficult to administer, and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on MDPB, including the development of more efficient synthesis methods, the investigation of its potential use in other disease models, and the exploration of its mechanism of action in greater detail. In addition, the development of MDPB analogs with improved solubility and reduced toxicity could lead to the development of more effective treatments for diabetes, inflammation, and cancer.
Wissenschaftliche Forschungsanwendungen
MDPB has been extensively studied for its potential use in various scientific research applications, including diabetes research, inflammation research, and cancer research. In diabetes research, MDPB has been shown to have potent hypoglycemic effects by stimulating insulin secretion and improving glucose uptake. In inflammation research, MDPB has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory cytokines. In cancer research, MDPB has been shown to have potential anticancer effects by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
methyl 2-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6S/c1-9-14(8-18(2)16-9)25(20,21)17-11-7-13(23-4)12(22-3)6-10(11)15(19)24-5/h6-8,17H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUUJWNTNFTSHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4282836.png)
![{2-[(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4282838.png)
![2-({[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4282846.png)
![1-acetyl-5-[(3-methyl-1-piperidinyl)sulfonyl]indoline](/img/structure/B4282857.png)

![5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B4282881.png)
![3-({[4-(4-fluorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4282893.png)
![5-oxo-5-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]pentanoic acid](/img/structure/B4282907.png)
![2-({[3-(methoxycarbonyl)-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4282910.png)
![5-{[4-(4-ethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4282912.png)
![2-({[4-(2,5-dimethylphenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4282922.png)
![6-({[4-(3,4-dimethylphenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4282925.png)
![6-({[3-(isopropoxycarbonyl)-4-(4-methoxyphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4282930.png)
![4-{[4-(4-cyclohexylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4282934.png)
